molecular formula C7H9FN2O B13623198 (R)-2-Amino-2-(3-fluoropyridin-2-yl)ethan-1-ol

(R)-2-Amino-2-(3-fluoropyridin-2-yl)ethan-1-ol

Cat. No.: B13623198
M. Wt: 156.16 g/mol
InChI Key: WVFXBLUKJSOALN-LURJTMIESA-N
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Description

(2R)-2-amino-2-(3-fluoropyridin-2-yl)ethan-1-ol is a chemical compound with a unique structure that includes an amino group, a fluoropyridine ring, and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(3-fluoropyridin-2-yl)ethan-1-ol typically involves the reaction of 3-fluoropyridine with an appropriate amino alcohol under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of (2R)-2-amino-2-(3-fluoropyridin-2-yl)ethan-1-ol may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(3-fluoropyridin-2-yl)ethan-1-ol can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and fluoropyridine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

(2R)-2-amino-2-(3-fluoropyridin-2-yl)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(3-fluoropyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and fluoropyridine groups play a crucial role in these interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(3-fluoropyridin-2-yl)ethan-1-ol: A similar compound with a slightly different structure.

    1-(3-fluoropyridin-2-yl)ethan-1-ol: Another related compound with distinct properties.

Uniqueness

(2R)-2-amino-2-(3-fluoropyridin-2-yl)ethan-1-ol is unique due to the presence of both an amino group and a fluoropyridine ring, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

(2R)-2-amino-2-(3-fluoropyridin-2-yl)ethanol

InChI

InChI=1S/C7H9FN2O/c8-5-2-1-3-10-7(5)6(9)4-11/h1-3,6,11H,4,9H2/t6-/m0/s1

InChI Key

WVFXBLUKJSOALN-LURJTMIESA-N

Isomeric SMILES

C1=CC(=C(N=C1)[C@H](CO)N)F

Canonical SMILES

C1=CC(=C(N=C1)C(CO)N)F

Origin of Product

United States

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